molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No.: B1666338
CAS No.: 1821-12-1
M. Wt: 164.20 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Description

4-Phenylbutyric acid (4-PBA, C₁₀H₁₂O₂; molecular weight 164.204) is a small-molecule chemical chaperone with a phenyl group attached to the fourth carbon of a butyric acid backbone . It is clinically approved for urea cycle disorders (e.g., under the trade name Buphenyl®) due to its ammonia-scavenging properties . Beyond this, 4-PBA has gained attention for its role in alleviating endoplasmic reticulum (ER) stress by promoting protein folding, modulating lipid metabolism, and exerting anti-inflammatory and cytoprotective effects in diseases ranging from diabetes to sepsis .

Preparation Methods

Friedel-Crafts Alkylation: The Dominant Industrial Method

Reaction Mechanism and Catalytic Framework

The Friedel-Crafts alkylation of benzene with γ-butyrolactone, catalyzed by Lewis acids such as aluminum chloride (AlCl₃), represents the most widely documented method for 4-phenylbutyric acid synthesis. This electrophilic aromatic substitution proceeds via the formation of an acylium ion intermediate from γ-butyrolactone, facilitated by the Lewis acid catalyst. The acylium ion reacts with benzene to form a ketone intermediate, which undergoes subsequent hydrolysis and decarboxylation to yield this compound.

The general reaction scheme is as follows:
$$
\text{γ-Butyrolactone} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{Byproducts}
$$

Stepwise Procedure and Optimization

The patented method outlined in EP1404638B1 and US6372938 provides a detailed protocol:

  • Catalyst Activation :

    • Benzene (400 g) is combined with powdered AlCl₃ (200 g) and stirred at 50°C for 10 minutes to activate the catalyst.
    • The exothermic reaction necessitates temperature control to prevent runaway conditions.
  • Lactone Addition :

    • γ-Butyrolactone (86 g) is added incrementally to maintain the reaction temperature between 50–60°C.
    • The mixture is stirred for 90 minutes to ensure complete conversion.
  • Quenching and Neutralization :

    • The reaction mixture is quenched in an ice-cold 5% sodium hydroxide (NaOH) solution, maintaining the pH at 9–9.5 and temperature below 35°C.
    • This step hydrolyzes intermediates and neutralizes excess AlCl₃, forming aluminum hydroxide precipitates.
  • Purification :

    • Filtration : Removal of aluminum hydroxide solids under vacuum.
    • Acid Precipitation : The aqueous phase is acidified with HCl to pH 2, precipitating crude 4-PBA (93.7–94.3% purity).
    • Solvent Extraction : Carbon tetrachloride (CCl₄) is used to extract residual impurities, followed by recrystallization from acetone-methanol mixtures.
    • Vacuum Distillation : Final purification at 120–125°C under 1 mmHg yields 99.87% pure 4-PBA with an 81.15% isolated yield.

Table 1: Key Reaction Parameters and Outcomes in Friedel-Crafts Synthesis

Parameter Optimal Range Outcome
Catalyst Loading 1:2 (AlCl₃:Benzene) Maximizes acylium ion formation
Reaction Temperature 50–60°C Balances kinetics and side reactions
Quenching pH 9.0–9.5 Prevents product degradation
Distillation Conditions 120–125°C, 1 mmHg Achieves >99% purity

Industrial Scalability and Challenges

The use of benzene as both a reactant and solvent simplifies large-scale production but raises toxicity concerns. Alternatives such as toluene or xylenes have been explored but result in reduced yields due to lower reactivity. Additionally, AlCl₃’s hygroscopic nature necessitates anhydrous conditions, increasing operational costs. Recent advancements propose recyclable catalysts like FeCl₃-supported mesoporous silica to mitigate waste.

Reduction of 4-Oxo-4-phenylbutanoic Acid: A Niche Laboratory Approach

Wolff-Kishner Reduction Pathway

A less common but analytically valuable method involves the reduction of 4-oxo-4-phenylbutanoic acid via the Wolff-Kishner mechanism. This approach is particularly useful for synthesizing isotopically labeled 4-PBA, as demonstrated in carbon-13 labeling studies.

The reaction proceeds as follows:
$$
\text{4-Oxo-4-phenylbutanoic Acid} \xrightarrow{\text{N}2\text{H}4, \text{KOH}} \text{this compound} + \text{N}_2 \uparrow
$$

Experimental Protocol

  • Hydrazone Formation :

    • 4-Oxo-4-phenylbutanoic acid is treated with hydrazine hydrate in diethylene glycol, forming the corresponding hydrazone.
  • Alkaline Reduction :

    • Potassium hydroxide (KOH) is added, and the mixture is refluxed at 215°C for 3 hours, liberating nitrogen gas and reducing the ketone to a methylene group.
  • Workup and Isolation :

    • Acidification with HCl precipitates 4-PBA, which is extracted with diethyl ether and purified via recrystallization.

Table 2: Comparative Analysis of Synthesis Methods

Parameter Friedel-Crafts Method Wolff-Kishner Method
Yield 81.15% Not reported
Purity 99.87% >95% (estimated)
Scalability Industrial Laboratory-scale
Isotopic Labeling No Yes
Catalyst Toxicity High (AlCl₃) Low

Limitations and Applications

While this method avoids aromatic solvents, the high temperatures (>200°C) and prolonged reaction times limit its industrial adoption. However, it remains indispensable for synthesizing ¹³C- or ²H-labeled 4-PBA for pharmacokinetic studies.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost Contribution (%)
Raw Materials (Benzene) 45
Catalyst (AlCl₃) 25
Energy Consumption 20
Waste Management 10

Chemical Reactions Analysis

Reduction of 4-Oxo-4-Phenylbutanoic Acid

4-PBA can also be synthesized via the hydrogenation of 4-oxo-4-phenylbutanoic acid . This method is less common but provides an alternative route under controlled conditions:

Reaction Pathway :

  • Catalytic hydrogenation of the ketone group in 4-oxo-4-phenylbutanoic acid.

  • Reduction using palladium or platinum catalysts in acidic or neutral media.

Key Observations :

  • The reduction process preserves the phenyl ring while converting the ketone to a carboxylic acid group .

  • NMR analysis confirms the structural integrity of the product .

Formation of 4,N-Diphenylbutyramide

4-PBA reacts with aniline derivatives to form 4,N-diphenylbutyramide , a compound with potential pharmacological activity.

Reaction Steps :

  • Activation of 4-PBA’s carboxylic acid group using thionyl chloride (SOCl₂).

  • Reaction with aniline to form the amide bond .

Key Data :

  • The reaction proceeds with >75% efficiency under anhydrous conditions .

Catalytic and Mechanistic Insights

The role of Lewis acids (e.g., AlCl₃, ZnCl₂) in 4-PBA synthesis is critical:

  • AlCl₃ polarizes the γ-butyrolactone, enhancing electrophilicity for benzene attack .

  • Catalytic efficiency is temperature-dependent, with optimal activity at 50–60°C .

Comparative Catalyst Performance :

CatalystReaction RateByproduct FormationReference
AlCl₃HighLow
ZnCl₂ModerateModerate
H₂SO₄LowHigh

Industrial and Pharmacological Relevance

  • Drug Synthesis : 4-PBA is an intermediate in producing Buphenyl , a drug for urea cycle disorders .

  • Chemical Chaperoning : While primarily a therapeutic agent, 4-PBA’s chemical stability under physiological conditions (pH ~7.4) makes it suitable for in vivo applications .

Scientific Research Applications

Chemical Chaperone Activity

4-PBA is primarily known for its role as a chemical chaperone, which helps in protein folding and alleviating endoplasmic reticulum (ER) stress. This property has made it a subject of interest in various pathological conditions:

  • Urea Cycle Disorders : Approved for clinical use under the trade name Buphenyl, 4-PBA is utilized to treat urea cycle disorders by enhancing the elimination of ammonia from the body .
  • Neurodegenerative Diseases : Studies indicate that 4-PBA can mitigate cognitive impairment in models of cerebral ischemia/reperfusion injury. In a rat study, chronic treatment with 4-PBA improved cognitive functions assessed through various behavioral paradigms such as the Morris water maze .
  • Diabetes and Obesity : Research has shown that 4-PBA can alleviate ER stress linked to type 2 diabetes and obesity by enhancing insulin sensitivity and reducing inflammation .
  • Lactic Acidosis : In cases of pyruvate dehydrogenase complex deficiency, 4-PBA has been shown to enhance enzyme activity, providing a potential therapeutic avenue for managing lactic acidosis .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of 4-PBA in models of spinal cord injury and neurodegenerative diseases. It reduces apoptosis in spinal cord neurons and promotes motor function recovery .

Plant Resistance Enhancement

In agriculture, 4-PBA is being explored for its ability to enhance plant resistance against pathogens:

  • Disease Resistance : Research indicates that 4-PBA improves plant tolerance to bacterial, viral, and nematode infections without compromising yield. It activates the plant's natural defense mechanisms against these pathogens .
  • Elicitor Properties : The compound acts as an elicitor that stimulates plant defense responses, thereby preventing hypersensitive cell death induced by phytopathogens .

Summary of Case Studies

Study FocusApplicationFindings
Urea Cycle DisordersClinical UseEffective in ammonia detoxification
Cognitive ImpairmentNeuroprotectionImproved cognitive functions post-stroke in rats
Diabetes ManagementMetabolic HealthEnhanced insulin sensitivity and reduced inflammation
Lactic Acidosis TreatmentEnzyme ActivityIncreased pyruvate dehydrogenase activity in deficient models
Plant Disease ResistanceAgricultureEnhanced resistance to pathogens without yield loss

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Carboxylic Acids

4-PBA is often compared to analogs differing in chain length or substituent positions:

  • 4-Phenoxybutyric Acid: Replaces the phenyl group with a phenoxy moiety. While structurally similar, its catalytic efficiency in enzyme-mediated reactions (e.g., acyl acid amido synthetase GH3.15) is lower than 4-PBA due to reduced steric compatibility .
  • 5-Phenylvaleric Acid and 5-(4-Fluorophenyl)valeric Acid : These analogs have extended carbon chains (5 carbons vs. 4 in 4-PBA). Studies show that longer chains improve substrate binding in enzymatic systems, suggesting superior catalytic efficiency compared to 4-PBA .
  • 2-Phenylbutyric Acid : Positional isomer with the phenyl group on the second carbon. It exhibits significantly lower anticonvulsant activity (ED₅₀ = 70 mM vs. 4-PBA’s 4 mM in the pentylenetetrazole test), highlighting the importance of substituent positioning .

Functional Derivatives

  • 2-Isopropyl-4-Phenylbutanoic Acid: A lipophilic derivative of 4-PBA designed to enhance cell permeability. It demonstrates 10-fold greater efficacy in preventing protein aggregation at lower concentrations (μM vs. mM range for 4-PBA), addressing a key limitation of the parent compound .

Comparison with Functional Analogs

Butyric Acid

Butyric acid, a short-chain fatty acid, shares lipid-regulatory properties with 4-PBA. However, 4-PBA’s phenyl group enhances its ability to penetrate cellular membranes and bind serum albumin at fatty acid binding sites, prolonging its therapeutic effects . Unlike butyric acid, 4-PBA directly modulates ER stress pathways, making it more versatile in treating protein-misfolding diseases .

Taurine-Conjugated Ursodeoxycholic Acid (TUDCA)

Both 4-PBA and TUDCA are ER stress inhibitors. In diabetic mice, 4-PBA normalized hyperglycemia and insulin sensitivity comparably to TUDCA but with broader tissue effects, including resolving hepatic steatosis .

Therapeutic Efficacy in Disease Models

Anticonvulsant Activity

In the pentylenetetrazole-induced seizure model, 4-PBA outperformed phenylacetic acid (ED₅₀ = 4 mM vs. 78 mM) and 2-phenylbutyric acid (ED₅₀ = 70 mM), underscoring its structural advantages .

Antimicrobial and Anti-Inflammatory Effects

Cancer and Diabetes

4-PBA reduced ER stress-mediated apoptosis in pancreatic β-cells and cancer cells, whereas analogs like 4-phenylvaleric acid are less studied in these contexts .

Data Tables

Table 1: Anticonvulsant Activity of Carboxylic Acids

Compound ED₅₀ (Pentylenetetrazole Test)
4-Phenylbutyric Acid 4 mM
4-Biphenylacetic Acid 5 mM
Phenylacetic Acid 78 mM
2-Phenylbutyric Acid 70 mM

Data from .

Table 2: Structural vs. Functional Comparison

Compound Key Feature Therapeutic Advantage vs. 4-PBA
5-Phenylvaleric Acid Longer carbon chain Higher enzymatic efficiency
2-Isopropyl-4-PBA Derivative Lipophilic modification Lower effective concentration
TUDCA Bile acid derivative Similar ER stress relief

Biological Activity

4-Phenylbutyric acid (4-PBA) is a small molecular weight fatty acid that has garnered significant attention for its biological activity, particularly as a chemical chaperone. This article explores the diverse biological activities of 4-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

4-PBA functions primarily as a chemical chaperone , which means it assists in the proper folding of proteins within the endoplasmic reticulum (ER). This activity is crucial for maintaining cellular proteostasis and preventing the accumulation of misfolded proteins, which can lead to cellular stress and apoptosis. The mechanisms through which 4-PBA exerts its effects include:

  • Inhibition of ER Stress : 4-PBA alleviates ER stress by enhancing protein folding capabilities and preventing misfolded protein aggregation. This action helps to mitigate the unfolded protein response (UPR), which, if unregulated, can trigger pro-apoptotic pathways .
  • Binding Affinity : Studies have shown that 4-PBA binds specifically to human serum albumin (HSA), which may enhance its therapeutic efficacy by increasing its bioavailability and stability .
  • Anti-inflammatory Effects : 4-PBA has demonstrated anti-inflammatory properties by inhibiting pathways such as NF-κB activation, which is involved in inflammatory responses .

Therapeutic Applications

The therapeutic potential of 4-PBA spans various medical conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Below are some notable applications:

  • Urea Cycle Disorders : Clinically, 4-PBA is used to treat urea cycle disorders under the trade name Buphenyl. It functions as an ammonia scavenger, reducing toxic ammonia levels in patients .
  • Neurodegenerative Diseases : Research indicates that 4-PBA may improve motor function and reduce apoptosis in models of neurodegenerative diseases such as spinal muscular atrophy (SMA) . In Tg2576 mice models, long-term administration of 4-PBA has been shown to prevent memory deficits associated with amyloid-beta accumulation .
  • Inflammatory Conditions : In models of rheumatoid arthritis and inflammatory bone loss, 4-PBA has been effective in reducing inflammation and joint damage by inhibiting synovial fibroblast proliferation and matrix metalloproteinase expression .

Table 1: Summary of Key Studies on 4-PBA

StudyModelFindings
Urea Cycle DisordersDemonstrated reduction in ammonia levels; approved for clinical use.
Collagen-Induced ArthritisReduced severity of arthritis; inhibited IL-1β-stimulated fibroblast proliferation.
Spinal Muscular AtrophyImproved motor function and reduced apoptosis in spinal cord neurons.
LPS-Induced Bone LossAttenuated bone loss by reducing osteoclast activity and inflammation.

Detailed Research Findings

  • Endoplasmic Reticulum Stress Inhibition : A study indicated that 4-PBA significantly reduced ER stress markers in various cellular models, demonstrating its potential as a therapeutic agent for diseases characterized by protein misfolding .
  • Neuroprotective Effects : In rodent models exposed to stressors like light-induced damage, 4-PBA was found to protect photoreceptor cells from degeneration by suppressing ER stress responses .
  • Bone Health : In a study examining inflammatory bone loss, 4-PBA was shown to decrease osteoclast size and activity in response to lipopolysaccharide (LPS) treatment, suggesting its role in protecting against inflammatory bone diseases .

Q & A

Basic Research Questions

Q. What is the molecular structure of 4-PBA, and how does it influence its biological activity?

4-PBA (C₁₀H₁₂O₂) consists of a phenyl group attached to a four-carbon butyric acid chain. Its 2D skeletal structure (SMILES: OC(=O)CCCc1ccccc1) allows for hydrophobic interactions with cellular targets, while the carboxylic acid group enables pH-dependent solubility and hydrogen bonding . The spatial arrangement (3D ball-and-stick model) facilitates binding to histone deacetylases (HDACs) and endoplasmic reticulum (ER) stress sensors, which underpins its dual role as an HDAC inhibitor and chemical chaperone .

Q. What are the primary mechanisms of action of 4-PBA in cellular models?

4-PBA acts via two key pathways:

  • HDAC inhibition : Competitively binds to HDACs (e.g., HDAC3 with IC₅₀ = 0.24 μM), increasing histone acetylation and transcriptional activation of stress-response genes like GLUT4 .
  • ER stress modulation : Reduces misfolded protein accumulation by stabilizing GRP78/BiP, thereby inhibiting IRE1 and PERK pathways .
    Methodologically, HDAC inhibition is assessed using fluorometric assays (e.g., HDAC-Glo™), while ER stress is quantified via immunoblotting for BiP, CHOP, and XBP1 splicing .

Q. What safety precautions are necessary when handling 4-PBA in laboratory settings?

4-PBA is classified as:

  • Acute toxicity (Oral, Category 4) : LD₅₀ = 2,200 mg/kg (rat).
  • Skin/Eye Irritant (Category 2/2A) : Causes irritation upon contact.
  • Respiratory Irritant (Category 3) : May trigger bronchial inflammation.
Hazard CodePrecautionary Measures
H302Use PPE (gloves, lab coat) and avoid ingestion.
H315/H319Employ fume hoods for weighing; rinse eyes/skin with water if exposed.
H335Store in sealed containers under dry conditions (20–25°C) .

Advanced Research Questions

Q. How can researchers design experiments to assess the dual inhibitory effects of 4-PBA on HDAC and ER stress?

  • Dose-response optimization : Test concentrations ranging from 0.5–5 mM (common in vitro range) to avoid off-target effects. For example, 2 mM 4-PBA inhibits HDAC3 in HCT116 cells while reducing ER stress markers in LPS-treated macrophages .
  • Multi-omics integration : Combine RNA-seq (to identify HDAC-regulated genes) with proteomics (to quantify ER chaperones like BiP). Time-course studies (e.g., 6–48 hr) can distinguish early HDAC effects from later ER stress modulation .

Q. How should conflicting data on 4-PBA’s role in autophagy be analyzed and reconciled?

Studies report contradictory effects:

  • Autophagy inhibition : 4-PBA reduces LPS-induced autophagic vacuoles (AVOs) from 61.6% to 53.1% in macrophages by stabilizing p62 .
  • Context-dependent outcomes : In cancer cells, 4-PBA may promote autophagy via NF-κB acetylation, enhancing chemosensitivity .
    To resolve contradictions, researchers should:
    • Validate autophagy markers (LC3-II, ATG5) across cell types.
    • Use CRISPR/Cas9 to knockout HDAC5 or ER stress sensors, isolating pathway-specific effects .

Q. What methodological considerations are critical when optimizing 4-PBA concentration for in vitro studies?

  • Solubility and cytotoxicity : 4-PBA is soluble in DMSO (125 mg/mL) but exhibits cytotoxicity above 10 mM. Pre-test viability (MTT assay) in target cells (e.g., A549 vs. primary epithelial cells) .
  • Pharmacokinetic modeling : Account for short half-life (t₁/₂ ≈ 1–2 hr in plasma) by replenishing media in long-term cultures .

Q. Data Contradiction Analysis

Q. Why does 4-PBA show variable efficacy in different disease models (e.g., cancer vs. diabetes)?

  • Cancer : 4-PBA enhances apoptosis in HCT116 cells via HDAC3 inhibition but may protect neurons from ER stress in neurodegenerative models .
  • Diabetes : In diabetic nephropathy, 4-PBA reduces oxidative stress (↓ROS, ↑SOD) but has minimal impact on hyperglycemia .
    Key variables include tissue-specific HDAC isoform expression and baseline ER stress levels. Researchers should prioritize isoform-selective inhibitors (e.g., HDAC3-IN-T247) for mechanistic studies .

Properties

IUPAC Name

4-phenylbutanoic acid
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InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
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InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
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Molecular Formula

C10H12O2
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Related CAS

1716-12-7 (hydrochloride)
Record name 4-Phenylbutyric acid
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DSSTOX Substance ID

DTXSID2037631
Record name 4-Phenylbutyric acid
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Molecular Weight

164.20 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid
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Boiling Point

290.00 °C. @ 760.00 mm Hg
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Solubility

18 mg/mL
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Vapor Pressure

0.000664 [mmHg]
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CAS No.

1821-12-1
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Melting Point

47 - 49 °C
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Synthesis routes and methods I

Procedure details

For example, a known compound, γ-phenyl-γ-butyrolactone having a melting point of 36° C. to 37° C. is reacted with a phenol derivative having the general formula: ##STR9## wherein R2 represents a hydrogen atom or an alkyl group having 1 to 3 carbon atoms in the presence of a base such as sodium alkoxide, potassium alkoxide, sodium hydroxide, potassium hydroxide, sodium hydride, or sodium metal to form a 4-phenyl butyric acid derivative having the general formula: ##STR10## wherein R2 is the same as defined above,
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[Compound]
Name
sodium alkoxide
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0 (± 1) mol
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reactant
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[Compound]
Name
potassium alkoxide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Powdered aluminum chloride (200 g) was added to benzene (400 g) and stirred for 10 min at 50° C. Butyrolactone (86 g) was added in small portions. The temperature was maintained between 50 and 60° C. for 90 min and then the reaction mixture was added, with stirring, to a mixture of ice and 5% sodium hydroxide. The temperature was maintained below 35° C. and the pH was maintained between 9 and 9.5 for 2 hr. The mixture was filtered under vacuum. Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid. Crude (93.7%-94.3%) 4-phenylbutyric acid was isolated by vacuum filtration.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
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0 (± 1) mol
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reactant
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Yield
93.7%

Synthesis routes and methods III

Procedure details

A solution of 4-phenyl-butyric acid methyl ester (compound of example 47) (5 g, 28.05 mmol) in anhydrous THF (200 mL) was prepared and cooled to −78° C. To this solution was added by cannula a freshly prepared solution of LDA (28.05 mmol, ca. 1M) in anhydrous THF. The reaction mixture was stirred for 30 minutes, then treated drop wise with a cooled solution of tert-butyl bromoacetate (4.6 mL, 30.86 mmol) in anhydrous THF (30 mL). HMPA (1.2 mL) was added and stirring was continued at −78° C. for an additional 30 minutes followed by slowly warming to room temperature. Stirring was continued overnight. Saturated ammonium chloride was added and after stirring, the organic phase was separated. The aqueous phase was extracted several times with ethyl acetate. The recombined organic layer was washed with brine, dried over sodium sulfate and filtered. The solvent was evaporated and the crude product was flashed using 10% ethyl acetate in hexanes. Based on its 1H NMR spectrum, the flashed oily colorless product was considered sufficiently pure for the next step. 1H-NMR(CDCl3, 300 MHz: 1.43(s, 9H); 1.99(m, 2H); 2.40(m, 1H); 2.73(m, 4H); 2.84(m, 1H); 3.71(s, 3H); 7.21(m, 5H).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
28.05 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

8.9 mg (0.03 mmol) of 2-iodo-5-methylbenzenesulfonic acid prepared by Preparation Example 2, 2.04 g (3.3 mmol) of powdered Oxone (registered trademark) were added to 3.75 ml of nitromethane, and 450 mg (3 mmol) of 4-phenylbutanol was added dropwise for two hours, and the mixture was heated at 70° C. while being stirred for six hours. The later treatment was carried out in the same way as in Example 1, and then 4-phenylbutanoic acid was obtained. The yield of the obtained 4-phenylbutanoic acid was determined and the result is shown in Table 1.
Quantity
8.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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